2,5-Pyrrolidinedione, 1-(4-methoxyphenyl)-3-(1-piperidinyl)-
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Overview
Description
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group and a piperidin-1-yl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, piperidine, and maleic anhydride.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with maleic anhydride to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization in the presence of piperidine to form the final product, 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione.
Reaction Conditions: The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies to understand its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(morpholin-1-yl)pyrrolidine-2,5-dione: This compound features a morpholine group instead of a piperidine group, which may result in different biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-3-(pyrrolidin-1-yl)pyrrolidine-2,5-dione: This compound has a pyrrolidine group instead of a piperidine group, which can affect its pharmacokinetic properties and interactions with biological targets.
1-(4-Methoxyphenyl)-3-(azepan-1-yl)pyrrolidine-2,5-dione: This compound contains an azepane group, which may lead to different steric and electronic effects compared to the piperidine group.
The uniqueness of 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
89143-27-1 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChI Key |
FGHXHGXNKZPYCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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